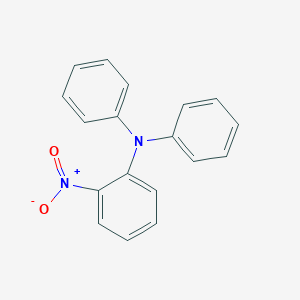

2-Nitro-N,N-diphenylaniline

Descripción general

Descripción

2-Nitro-N,N-diphenylaniline is a nitrated derivative of diphenylamine . It is a red solid, usually found in the form of flakes or powder . It is polar but hydrophobic . It is one of the components of Otto Fuel II, a propellant in torpedoes .

Synthesis Analysis

The synthesis of 2-Nitro-N,N-diphenylaniline can be achieved through various methods. One such method involves the direct arylation polymerization using a palladium catalyst system . The C-N coupling reaction is performed for the synthesis of 4- (10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10- (pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers .

Molecular Structure Analysis

The molecular structure of 2-Nitro-N,N-diphenylaniline is similar to that of 4-Nitro-N,N-diphenylaniline . The molecular formula is C18H14N2O2, with an average mass of 290.316 Da and a monoisotopic mass of 290.105530 Da .

Chemical Reactions Analysis

The chemical reactions involving 2-Nitro-N,N-diphenylaniline are complex and can involve various other compounds. For instance, the PDA monomer underwent direct arylation polycondensation with BPP to result in poly((4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline)-alt-3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) (PDABPP) .

Physical And Chemical Properties Analysis

2-Nitro-N,N-diphenylaniline has a density of 1.2±0.1 g/cm3 . It has a boiling point of 452.6±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.2±3.0 kJ/mol . The flash point is 227.6±24.0 °C . The index of refraction is 1.668 .

Aplicaciones Científicas De Investigación

Artificial Photosynthesis Systems

2-Nitro-N,N-diphenylaniline: can be utilized in the development of semi-artificial Z-scheme systems for efficient solar-to-chemical conversion. These systems draw inspiration from natural photosynthesis, using a Z-scheme for electron transfer to produce value-added chemicals. The compound can potentially facilitate the construction of robust interfaces for continuous charge transportation between different photocatalysts, enhancing the system’s stability and efficiency .

Phytoremediation Enhancements

In the field of environmental science, 2-Nitro-N,N-diphenylaniline might play a role in improving phytoremediation strategies. It could be involved in the synthesis of biochar amendments that enhance the lead removal capacity of plants like Corchorus olitorius and Zea mays . This application is crucial for mitigating heavy metal toxicity in contaminated soils and improving soil nutrient content .

Conductive Biofilm Development

The compound could be significant in creating conductive biofilms for water splitting applications. By integrating the durability of inorganic photocatalysts with the interfacial adhesion and regenerative property of bacterial biofilms, 2-Nitro-N,N-diphenylaniline may contribute to the development of sustainable hybrid systems capable of visible light-driven overall water splitting .

Antioxidant Enzyme Activity

Research suggests that 2-Nitro-N,N-diphenylaniline could influence the activity of antioxidant enzymes in plants. This is particularly relevant in the context of biochar amendments, where it may elevate levels of enzymes like peroxidase and catalase, thereby reducing reactive oxygen species and mitigating the effects of lead toxicity .

Nutrient Uptake in Agriculture

The compound may be used to enhance nutrient uptake in agricultural practices. Studies indicate that biochar amendments containing 2-Nitro-N,N-diphenylaniline can significantly increase nitrogen content in soil, which is beneficial for both monocropping and intercropping systems. This application is vital for improving crop quality and soil health .

Energy Conversion and Storage

In the realm of energy conversion and storage, 2-Nitro-N,N-diphenylaniline could be instrumental in the design of new materials for batteries or supercapacitors. Its properties might be harnessed to improve the efficiency and durability of energy storage systems, contributing to the broader goal of sustainable energy solutions .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as 4,4′-(naphtho[2,3-c][1,2,5]thiadiazole-4,9-diyl)bis(n,n-diphenylaniline) (nz2tpa) and 4,4′-(naphtho[2,3-c][1,2,5]oxadiazole-4,9-diyl)bis(n,n-diphenylaniline) (no2tpa) have been studied for their photophysical properties . These compounds are used in the development of organic light-emitting diodes (OLEDs) and other opto-electronic devices .

Mode of Action

It’s worth noting that similar compounds like nz2tpa and no2tpa show unique features of near-infrared (nir) emission, aggregation-induced emission, and hybridized local and charge transfer (hlct) excited states . These properties suggest that 2-Nitro-N,N-diphenylaniline may also interact with its targets in a similar manner, leading to changes in their photophysical properties.

Biochemical Pathways

Compounds with similar structures have been shown to affect the photophysical properties of materials, suggesting that they may interact with biochemical pathways related to light absorption and emission .

Result of Action

Similar compounds have been shown to exhibit high luminescence efficiency and long exciton lifetime, especially when used in oleds . This suggests that 2-Nitro-N,N-diphenylaniline may have similar effects at the molecular and cellular level.

Action Environment

It’s worth noting that the performance of similar compounds can be influenced by factors such as the solid-state effect (sse), which considers the amorphous structure of emitters

Propiedades

IUPAC Name |

2-nitro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMPJYRISCFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554995 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-N,N-diphenylaniline | |

CAS RN |

53013-38-0 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

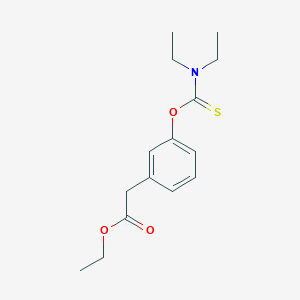

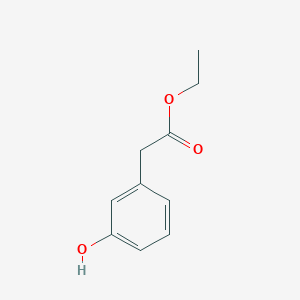

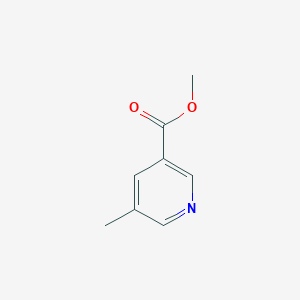

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

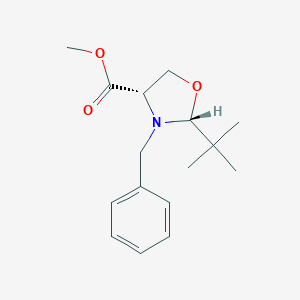

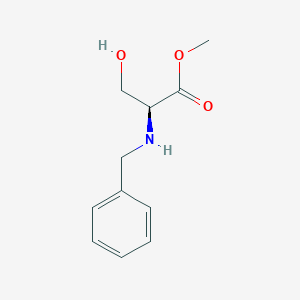

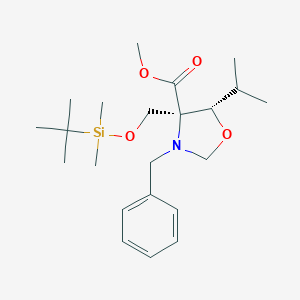

![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)